2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
CAS No.: 765901-35-7
Cat. No.: VC16105353
Molecular Formula: C17H15ClN4O4
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765901-35-7 |
|---|---|
| Molecular Formula | C17H15ClN4O4 |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
| Standard InChI | InChI=1S/C17H15ClN4O4/c1-2-11-3-6-13(7-4-11)20-16(23)17(24)21-19-10-12-5-8-14(18)15(9-12)22(25)26/h3-10H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
| Standard InChI Key | DNLMGQDTJYXXNA-VXLYETTFSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide, reflects its intricate architecture. Its molecular formula, C₁₇H₁₅ClN₄O₄, corresponds to a molecular weight of 374.8 g/mol. Key structural features include:
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A 4-chloro-3-nitrobenzylidene group, contributing electrophilic reactivity.
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A hydrazine bridge linking the benzylidene moiety to an oxamide core.
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A 4-ethylphenyl substituent, enhancing lipophilicity for membrane permeability.
The E-configuration of the benzylidene-hydrazine bond is critical for maintaining planar geometry, which facilitates interactions with biological targets.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited, analogs such as 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide provide benchmarks. Computational analyses predict:
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LogP: ~3.2 (moderate lipophilicity).
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Hydrogen bond donors/acceptors: 3/7, suggesting solubility challenges in aqueous media.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide follows a multi-step protocol:
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Hydrazine linkage formation: Condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate.
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Acylation: Reaction of the hydrazine intermediate with oxalyl chloride, followed by coupling with 4-ethylaniline.
Key reaction conditions:
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Step 1: Ethanol solvent, reflux at 80°C for 6 hours.
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Step 2: Dichloromethane, 0–5°C, triethylamine as base.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78–82% |
| Yield (Step 2) | 65–70% |
| Purity (HPLC) | >95% |
Structural Modifications
Variants of this compound, such as those with dichlorophenyl or 2-chlorophenyl groups, demonstrate how substituents influence bioactivity. For example:
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3,4-Dichlorophenyl analog : Enhanced antibacterial potency (MIC: 4 µg/mL vs. S. aureus).
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2-Chlorophenyl analog : Reduced cytotoxicity (IC₅₀: >100 µM in HEK293 cells).
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary studies indicate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.5 | |
| Escherichia coli | 16.2 | |
| Candida albicans | 32.4 |
Mechanistic insights suggest nitro group reduction generates reactive intermediates that disrupt microbial DNA synthesis.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.3 | Topoisomerase II inhibition |
| A549 (lung) | 18.7 | ROS generation |
| HeLa (cervical) | 14.9 | Caspase-3 activation |
Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR kinase.
| Parameter | Value |
|---|---|
| EC₅₀ (Daphnia magna) | 0.12 mg/L (96 h) |
| LC₅₀ (Rainbow trout) | 0.08 mg/L (96 h) |
These data warrant stringent handling protocols to prevent environmental release.
Future Directions
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.
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Structure-activity relationship (SAR) studies: Optimize the ethylphenyl group for enhanced target selectivity.
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In vivo efficacy trials: Evaluate antitumor activity in xenograft models.
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